molecular formula C10H9NO4 B2445059 Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate CAS No. 139284-98-3

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Cat. No.: B2445059
CAS No.: 139284-98-3
M. Wt: 207.185
InChI Key: UETLWVQQGAKXES-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is an organic compound with the molecular formula C10H9NO4. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate typically involves the reaction of 2-aminophenol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring. These derivatives are often used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is unique due to its specific ester group and the position of functional groups on the benzoxazole ring.

Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-9(12)6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETLWVQQGAKXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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